4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide
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Overview
Description
- 4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide: , also known as P2 , is a chemical compound with the following structure:
- It contains a benzene ring substituted with a methoxy group (–OCH₃) and an amide group (–CONH–).
- The pyrazine-2-carbonylamino moiety is attached to the benzene ring via a carbamothioyl linkage (–CSNH–).
- P2 exhibits interesting properties due to its unique structure.
C14H14N2O2S
.Preparation Methods
Synthetic Routes: One method involves the reaction of 4-methoxybenzoic acid with pyrazine-2-carbonyl chloride, followed by treatment with ammonia or an amine to form the amide linkage.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature or reflux.
Industrial Production: While not widely used industrially, P2 can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: P2 can undergo various reactions, including
Common Reagents and Conditions: Ammonia, amines, thionyl chloride, and reducing agents are commonly employed.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: P2 serves as a building block for designing novel compounds due to its functional groups.
Biology: Researchers explore its interactions with enzymes and receptors.
Medicine: P2 derivatives may exhibit biological activity, e.g., as potential anticancer agents.
Industry: Limited industrial applications, but its reactivity makes it interesting for catalyst design.
Mechanism of Action
- P2’s mechanism depends on its specific application.
- In biological systems, it may interact with proteins or modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as 4-methylbenzamide, 4-chlorobenzamide, and 4-nitrobenzamide.
Uniqueness: P2’s combination of methoxy, pyrazine, and carbamothioyl groups sets it apart.
Remember that P2’s applications and properties continue to be explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C14H13N5O3S |
---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)12(20)17-14(23)19-18-13(21)11-8-15-6-7-16-11/h2-8H,1H3,(H,18,21)(H2,17,19,20,23) |
InChI Key |
GPZSWRSLVKGCCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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